

Goserelin: A GnRH Agonist in Hormone-Sensitive Cancers

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Compound of Interest

Compound Name: *Gosferol*

Cat. No.: *B8252071*

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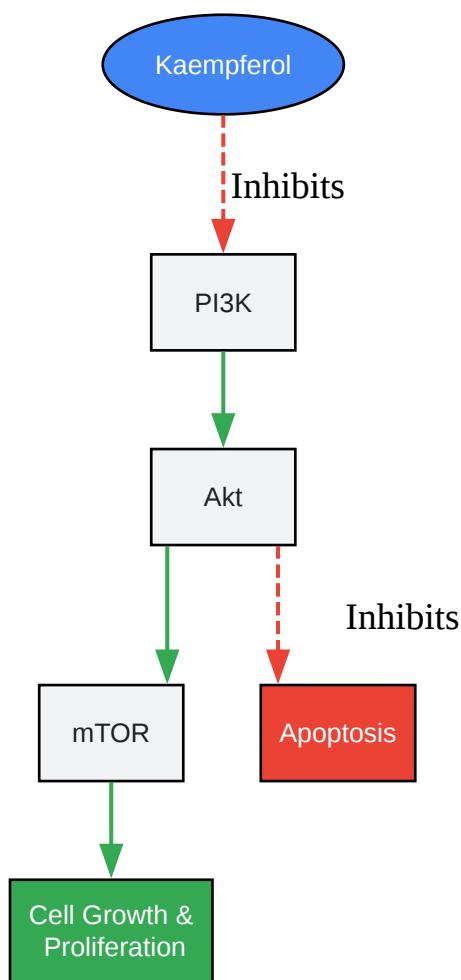
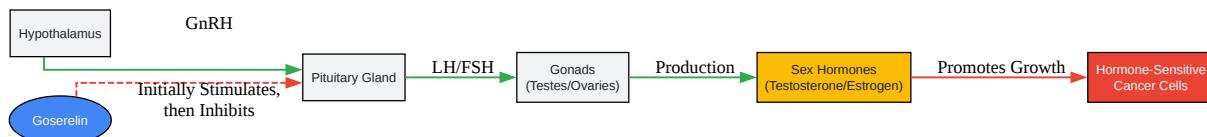
Goserelin is a synthetic analogue of gonadotropin-releasing hormone (GnRH) used in the treatment of hormone-sensitive cancers, such as prostate and breast cancer.^[1] Its primary mechanism of action involves the downregulation of the hypothalamic-pituitary-gonadal axis.

Core Mechanism of Action

Goserelin works by initially stimulating the pituitary gland to produce luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, with continuous administration, it desensitizes the pituitary GnRH receptors, leading to a profound suppression of LH and FSH secretion.^[1] In men, this results in a significant reduction in testicular testosterone production to castrate levels. In premenopausal women, it leads to a decrease in ovarian estrogen production, inducing a state of artificial menopause.^[1] By depriving hormone-dependent cancer cells of their essential growth signals, goserelin effectively inhibits tumor growth.

Signaling Pathway

The signaling pathway affected by Goserelin is central to the endocrine system's control of reproductive hormone production.



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References

- 1. clinicaltrials.eu [clinicaltrials.eu]
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